4-hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carbothioamide
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Overview
Description
4-hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carbothioamide is a compound that features a trifluoromethyl group, which is known for its significant impact on the pharmacological properties of molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide and copper catalysts, under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the successful incorporation of the trifluoromethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
4-hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those with pharmacological activity.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 4-hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carbothioamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide: This compound also features a trifluoromethyl group and has been studied for its inhibitory effects on the NF-κB pathway.
Berotralstat: An FDA-approved drug with a trifluoromethyl group, used for treating hereditary angioedema.
Uniqueness
4-hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
4-Hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carbothioamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the compound's pharmacological properties, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.
- Molecular Formula : C11H11F3N2O2S
- CAS Number : 344276-10-4
- Molar Mass : 292.28 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group enhances binding affinity to proteins, facilitating modulation of their activity. This interaction can influence various biological pathways, including enzyme inhibition and receptor binding.
Enzyme Inhibition
Research indicates that this compound exhibits potential as an enzyme inhibitor. It has been investigated for its effects on several key enzymes:
- Cholinesterases : In vitro studies have demonstrated that derivatives of compounds with similar structures can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neuropharmacology. For example, one study reported IC50 values of 10.4 μM and 5.4 μM against AChE and BChE respectively for related compounds .
- Cyclooxygenase (COX) : The compound has been evaluated for its inhibitory effects on COX enzymes, which are involved in inflammation and pain signaling pathways. Moderate inhibition was observed in related studies, indicating potential anti-inflammatory properties .
Antioxidant Activity
The presence of the trifluoromethyl group contributes to the compound's antioxidant activity. This property is essential for protecting cells from oxidative stress, which is linked to various diseases. Studies have shown that structurally similar compounds exhibit significant antioxidant effects, suggesting that this compound may also possess this activity .
Case Studies
- Inhibition of Enzymes Related to Alzheimer's Disease : A study focused on derivatives containing trifluoromethyl groups showed promising results in inhibiting enzymes linked to Alzheimer’s pathology, such as AChE and β-secretase . This suggests potential applications in treating neurodegenerative diseases.
- Antidiabetic Properties : Preliminary findings indicated that compounds similar to this compound exhibited significant alpha-amylase inhibitory activity, making them candidates for further exploration in diabetes management .
Data Table: Biological Activities Overview
Properties
IUPAC Name |
4-hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2S/c12-11(13,14)7-2-1-3-8(4-7)15-10(19)16-5-9(17)6-18-16/h1-4,9,17H,5-6H2,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEQDPAGYCTZFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CON1C(=S)NC2=CC=CC(=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.